molecular formula C15H10F2INO B8675750 Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4-(4-iodophenyl)- CAS No. 167856-24-8

Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4-(4-iodophenyl)-

Cat. No.: B8675750
CAS No.: 167856-24-8
M. Wt: 385.15 g/mol
InChI Key: INUAINVGDXGWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4-(4-iodophenyl)- is a useful research compound. Its molecular formula is C15H10F2INO and its molecular weight is 385.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4-(4-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4-(4-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

167856-24-8

Molecular Formula

C15H10F2INO

Molecular Weight

385.15 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-4-(4-iodophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H10F2INO/c16-11-2-1-3-12(17)14(11)15-19-13(8-20-15)9-4-6-10(18)7-5-9/h1-7,13H,8H2

InChI Key

INUAINVGDXGWMD-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=C(C=CC=C2F)F)C3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound of Step A of Example 1 (31.0 g, 0.13 mol) and iodobenzene (40.2 g, 0.19 mol) were suspended in sulfuric acid (100 mL) and stirred for 3 days at 23° C. The mixture was poured onto ice and extracted with dichloromethane (200 mL). The dichloromethane layer was dried over magnesium sulfate and evaporated under reduced pressure. Methanol (200 mL) and thionyl chloride (6 mL) were added and the mixture and heated at reflux for 30 min. The methanol was removed under reduced pressure and the residue was dissolved in tetrahydrofuran (200 mL). Lithium borohydride (55 mL, 2N in tetrahydrofuran, 0.11 mol) was added slowly and after completion of the addition, the mixture was heated at reflux for 1 h. The mixture was cooled, and quenched by slow addition of aqueous hydrochloric acid (200 mL, 1N). The mixture was extracted with dichloromethane (200 mL), dried over magnesium sulfate and evaporated under reduced pressure. The residue was then treated with toluene (100 mL) and thionyl chloride (23 mL, 0.3 mol). The mixture was heated to reflux for 45 min and then evaporated under reduced pressure. The residue was dissolved in methanol (200 mL) and treated with aqueous sodium hydroxide (30 mL, 50% solution). The mixture was heated to reflux for 30 min and then evaporated under reduced pressure. The residue was partitioned between water (100 mL) and dichloromethane (200 mL). The dichloromethane solution was dried over magnesium sulfate and evaporated under reduced pressure. The residue was subjected to column chromatography on silica gel using hexanes/ethyl acetate (10:1) as eluent to give the title compound (23.1 g) as a white solid: m.p.: 105°-106° C. 1H NMR (CDCl3, 200 MHz) δ 7.7 (m,2H), 7.5 (m,1H), 7.1 (m,1H), 7.0 (m,2H), 5.4 (m,1H), 4.8 (m,1H), 4.3 (m,1H).
Name
compound
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
40.2 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.